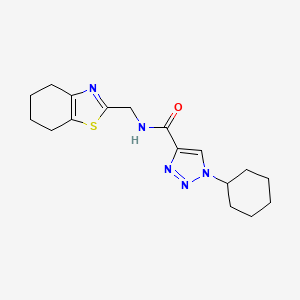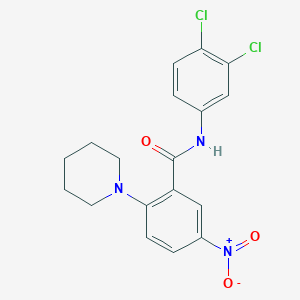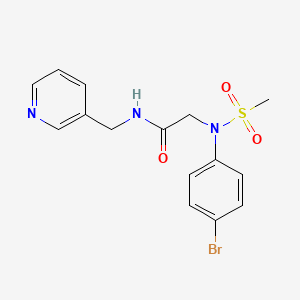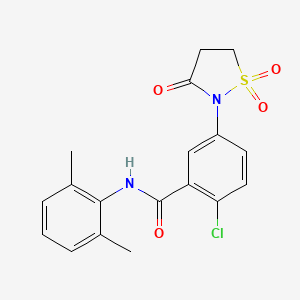![molecular formula C13H13N3OS B5216295 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone, also known as AMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPE belongs to the class of pyrimidine derivatives and is characterized by its unique chemical structure.
Wirkmechanismus
The exact mechanism of action of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone is not fully understood. However, it has been suggested that 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. By inhibiting NF-κB, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone may help to reduce inflammation in the body. Additionally, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms in the body.
Biochemical and Physiological Effects:
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the body. 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone in lab experiments is its relatively simple synthesis process. Additionally, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to have low toxicity in preclinical studies, making it a relatively safe compound to work with. However, one limitation of using 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone. One area of interest is the potential use of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone and to identify potential molecular targets for its therapeutic effects. Furthermore, the development of new formulations of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone with improved solubility could help to overcome some of the limitations of using this compound in lab experiments.
Synthesemethoden
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone can be synthesized by reacting 4-chloro-2-phenyl-5-pyrimidinamine with methylthioacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to yield 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone. The synthesis of 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone is a relatively straightforward process and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies. 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone has been shown to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of liver and kidney diseases.
Eigenschaften
IUPAC Name |
1-(4-amino-6-methylsulfanyl-2-phenylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8(17)10-11(14)15-12(16-13(10)18-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMCBHQMAOJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)


![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)

![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5216278.png)
![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5216285.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)
